molecular formula C16H16O2 B14651766 2-Furanol, tetrahydro-5,5-diphenyl- CAS No. 53798-78-0

2-Furanol, tetrahydro-5,5-diphenyl-

Cat. No.: B14651766
CAS No.: 53798-78-0
M. Wt: 240.30 g/mol
InChI Key: FUVLNYKSNBYJOJ-UHFFFAOYSA-N
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Description

2-Furanol, tetrahydro-5,5-diphenyl- is a chemical compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a furan ring that is fully hydrogenated and substituted with two phenyl groups at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanol, tetrahydro-5,5-diphenyl- typically involves the hydrogenation of a furan derivative. One common method is the catalytic hydrogenation of 2-furanone in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the furan ring.

Industrial Production Methods

In industrial settings, the production of 2-Furanol, tetrahydro-5,5-diphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furanol, tetrahydro-5,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Furanol, tetrahydro-5,5-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanol, tetrahydro-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on sodium channels and N-methyl-D-aspartic acid (NMDA) receptors, which are involved in its anticonvulsant and antidepressant effects . Additionally, it may exhibit partial agonistic action on brain muscarinic receptors, contributing to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanol, tetrahydro-5,5-diphenyl- is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

5,5-diphenyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVLNYKSNBYJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480589
Record name 2-Furanol, tetrahydro-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53798-78-0
Record name 2-Furanol, tetrahydro-5,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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